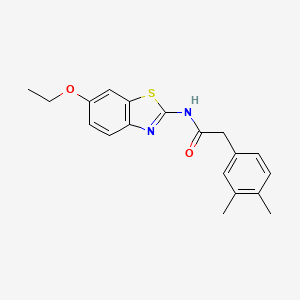

2-(3,4-dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

Description

2-(3,4-Dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a benzothiazole-based acetamide derivative characterized by a 3,4-dimethylphenyl group attached to the acetamide backbone and a 6-ethoxy substituent on the benzothiazole ring.

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-4-23-15-7-8-16-17(11-15)24-19(20-16)21-18(22)10-14-6-5-12(2)13(3)9-14/h5-9,11H,4,10H2,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMNFIYTSDDIDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3,4-dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic compound with potential biological activities. This article reviews its biological properties, including antimicrobial and neuroprotective effects, based on various studies and research findings.

- Molecular Formula : C19H20N2O2S

- Molecular Weight : 340.44 g/mol

- CAS Number : 921787-51-1

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of benzothiazole derivatives, including this compound. The compound was evaluated against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| BTC-j | S. aureus | 12.5 μg/mL |

| BTC-j | B. subtilis | 6.25 μg/mL |

| BTC-j | E. coli | 3.125 μg/mL |

| BTC-j | P. aeruginosa | 6.25 μg/mL |

The compound BTC-j exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Neuroprotective Effects

The neuroprotective properties of benzothiazole derivatives have been explored in the context of oxidative stress and neuroinflammation. A study indicated that compounds similar to this compound could ameliorate ethanol-induced neurodegeneration.

The mechanism involves:

- Reduction of oxidative stress markers.

- Inhibition of pro-inflammatory cytokines such as TNF-α and COX-2.

- Enhancement of antioxidant enzyme activity.

Table 2: Neuroprotective Effects of Benzothiazole Derivatives

| Compound Name | Model Used | Effect Observed |

|---|---|---|

| Compound A | Ethanol-induced rats | Reduced oxidative stress |

| Compound B | In vitro neuronal cells | Decreased TNF-α levels |

These findings suggest that the compound may serve as a potential therapeutic agent for neurodegenerative disorders by targeting multiple pathways involved in neuronal protection .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiazole Acetamide Derivatives

Pharmacological and Physicochemical Properties

Table 2: Bioactivity and Properties

- Bioactivity Trends : Trifluoromethyl and chloro substituents (e.g., in EP3 348 550A1 derivatives) correlate with pesticidal and antimicrobial effects, while polar groups like piperazine favor anticancer applications .

Key Research Findings

Substituent Position Matters : Derivatives with 6-ethoxy or 6-CF₃ groups on benzothiazole show superior bioactivity over unsubstituted analogues, likely due to enhanced receptor binding and stability .

Steric Effects: The 3,4-dimethylphenyl group in the target compound may reduce binding affinity to flat aromatic pockets compared to mono-substituted phenyl groups (e.g., 4-chlorophenyl) .

Synthetic Scalability : Microwave-assisted synthesis (e.g., 45% yield ) offers faster reaction times but lower yields compared to traditional methods (e.g., 60–70% for BZ-IV ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.